

# An In-Depth Technical Guide to TP-051: A Potent FFAR1 Agonist

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## Compound of Interest

Compound Name: TP-051

Cat. No.: B10829153

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **TP-051**, a potent agonist of Free Fatty Acid Receptor 1 (FFAR1), also known as G-protein coupled receptor 40 (GPR40). This document is intended for researchers, scientists, and professionals involved in drug discovery and development, particularly in the area of metabolic diseases such as type 2 diabetes.

## Chemical Structure and Properties

**TP-051** is a synthetic small molecule belonging to the class of phenylpropanoic acid derivatives. Its chemical identity and physicochemical properties are summarized below.

Property	Value
IUPAC Name	3-(4-((3',5'-dimethyl-2'-(((1R,4R)-4-methylcyclohexyl)oxy)biphenyl-3-yl)methoxy)-3-fluorophenyl)propanoic acid
CAS Number	858097-86-6
Molecular Formula	C <sub>35</sub> H <sub>41</sub> FO <sub>4</sub>
Molecular Weight	556.7 g/mol
SMILES	<chem>Cc1cc(cc(C)c1c1cccc(COc2ccc(CCC(O)=O)c(c2)F)c1)OC1CCS(CC1)(=O)=O</chem>
Physical Form	Solid powder
Solubility	Soluble in DMSO

## Biological Activity and Mechanism of Action

**TP-051** is a potent and selective agonist for human FFAR1. FFAR1 is a G-protein coupled receptor primarily expressed in pancreatic  $\beta$ -cells and enteroendocrine cells. Its activation by medium to long-chain fatty acids plays a crucial role in glucose-stimulated insulin secretion (GSIS).

## In Vitro Activity

The biological activity of **TP-051** has been characterized in various in vitro assays.

Assay Type	Target	Species	Value	Reference
Radioligand Binding	FFAR1	Human	Ki = 16 nM	Mikami S, et al. J Med Chem. 2012.[1]
FLIPR Functional Assay	FFAR1	Human	EC <sub>50</sub> = 25 nM	EUbOPEN
Insulin Secretion	INS-1 cells	Rat	Dose-dependent increase	MedChemExpress[1]

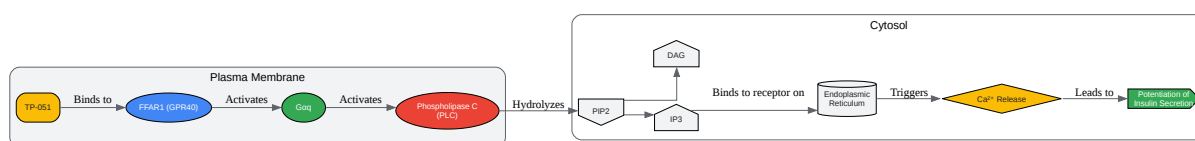
## In Vivo Activity

In vivo studies have demonstrated the glucose-lowering effects of **TP-051**.

Study Type	Animal Model	Dose	Effect	Reference
Oral Glucose Tolerance Test	Rats with impaired glucose tolerance	0.3 mg/kg	Significant plasma glucose-lowering effect and insulintropic action	EUbOPEN
Oral Glucose Tolerance Test	Rats	1 mg/kg	Significant plasma glucose-lowering effect	EUbOPEN

## Signaling Pathway

FFAR1 activation by agonists like **TP-051** primarily signals through the Gαq pathway.<sup>[2][3]</sup> This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca<sup>2+</sup>). The subsequent increase in cytosolic Ca<sup>2+</sup> is a key signal for the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.<sup>[3]</sup>



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## FFAR1 Signaling Pathway

# Experimental Protocols

The following are detailed methodologies for key experiments involving **TP-051**, based on published literature.

## Synthesis of TP-051

The synthesis of **TP-051** is described by Mikami S, et al. in the Journal of Medicinal Chemistry, 2012. The protocol involves a multi-step organic synthesis process. Researchers should refer to the supplementary information of this publication for the detailed reaction schemes, purification methods, and characterization data.

## In Vitro Radioligand Binding Assay

This protocol is adapted from the methods described in the primary literature for determining the binding affinity of compounds to FFAR1.

- **Membrane Preparation:** Membranes are prepared from cells stably expressing human FFAR1. Cells are harvested, lysed, and the membrane fraction is isolated by ultracentrifugation.[4]
- **Binding Reaction:** The reaction mixture contains the cell membranes, a radiolabeled ligand (e.g., [<sup>3</sup>H]-labeled FFAR1 agonist), and varying concentrations of the test compound (**TP-051**).
- **Incubation:** The mixture is incubated to allow the binding to reach equilibrium.
- **Separation:** Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
- **Detection:** The radioactivity retained on the filter is measured by liquid scintillation counting.
- **Data Analysis:** The  $K_i$  value is calculated from the  $IC_{50}$  value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

## In Vitro FLIPR Functional Assay (Calcium Mobilization)

This assay measures the ability of a compound to stimulate an increase in intracellular calcium concentration via FFAR1 activation.

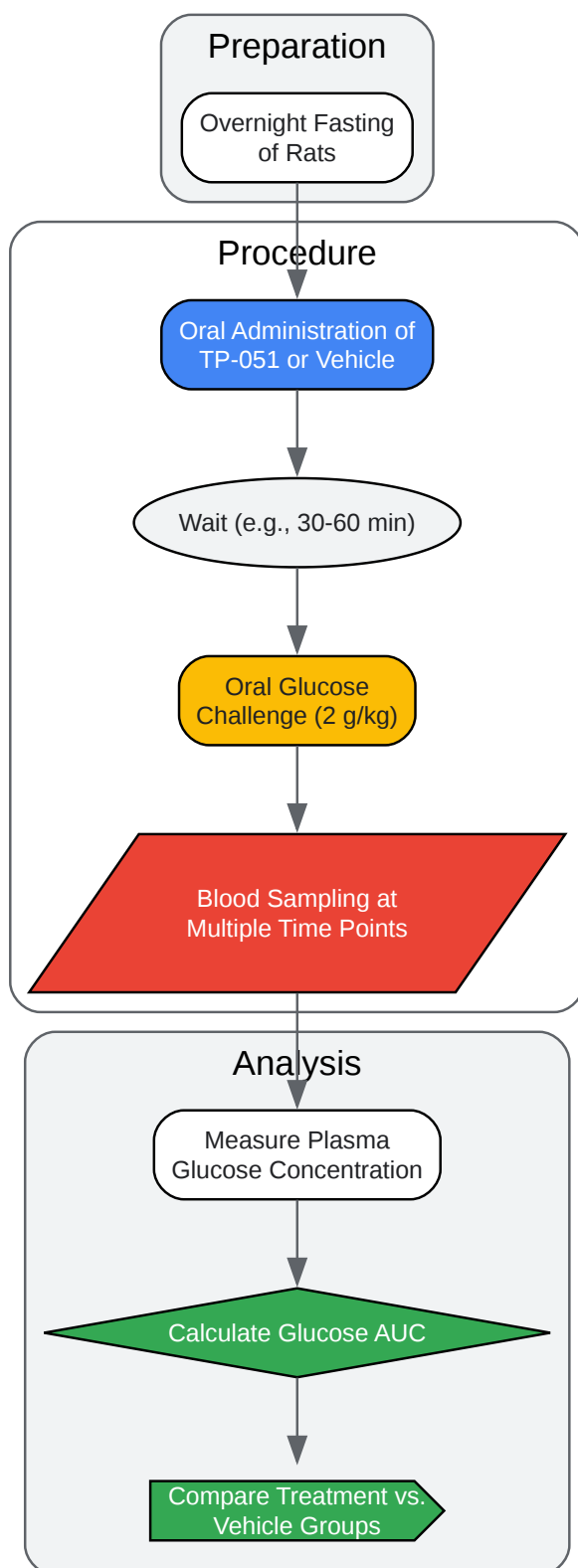
- **Cell Culture:** CHO cells stably expressing human FFAR1 are seeded into 96-well plates.
- **Dye Loading:** Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- **Compound Addition:** Varying concentrations of **TP-051** are added to the wells.
- **Fluorescence Measurement:** The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a Fluorometric Imaging Plate Reader (FLIPR).
- **Data Analysis:** The EC<sub>50</sub> value is determined by plotting the peak fluorescence response against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

## In Vivo Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard procedure to assess glucose metabolism in vivo.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

- **Animal Preparation:** Rats are fasted overnight (typically 12-16 hours) with free access to water.
- **Compound Administration:** **TP-051** or vehicle is administered orally at the desired dose.
- **Glucose Challenge:** After a specified time following compound administration (e.g., 30 or 60 minutes), a glucose solution (e.g., 2 g/kg) is administered orally.
- **Blood Sampling:** Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, and 120 minutes) after the glucose challenge.
- **Glucose Measurement:** Plasma glucose concentrations are determined using a glucose oxidase method.

- Data Analysis: The area under the curve (AUC) for plasma glucose concentration versus time is calculated and compared between the **TP-051**-treated and vehicle-treated groups to assess the glucose-lowering effect.



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### Oral Glucose Tolerance Test Workflow

## Conclusion

**TP-051** is a valuable research tool for studying the pharmacology and therapeutic potential of FFAR1. Its high potency and demonstrated in vivo efficacy make it a suitable chemical probe for investigating the role of FFAR1 in glucose homeostasis and the pathophysiology of type 2 diabetes. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and conduct further studies with this compound.

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